1-Fluoro-2-iodobenzene

Catalog No.
S773461
CAS No.
348-52-7
M.F
C6H4FI
M. Wt
222 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-2-iodobenzene

CAS Number

348-52-7

Product Name

1-Fluoro-2-iodobenzene

IUPAC Name

1-fluoro-2-iodobenzene

Molecular Formula

C6H4FI

Molecular Weight

222 g/mol

InChI

InChI=1S/C6H4FI/c7-5-3-1-2-4-6(5)8/h1-4H

InChI Key

TYHUGKGZNOULKD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)I

Canonical SMILES

C1=CC=C(C(=C1)F)I

Studies have shown that 1-Fluoro-2-iodobenzene can participate in Sonogashira reactions, a specific type of cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aldehyde or ketone []. This reaction is particularly attractive because it can be conducted under solvent-free conditions and at room temperature, making it efficient and environmentally friendly []. The rate of the reaction is influenced by the type of halide on the aryl ring, with the more acidic fluorine atom in 1-Fluoro-2-iodobenzene contributing to a faster reaction rate compared to other aryl halides [].

This compound is a colorless liquid at room temperature []. 1-Fluoro-2-iodobenzene is not naturally occurring and is synthesized in laboratories for use in organic chemistry research. Its significance lies in its utility as a versatile building block for the synthesis of more complex organic molecules [, ]. The presence of both a fluorine and an iodine atom makes it attractive for researchers due to their distinct chemical properties. Fluorine's electron-withdrawing nature can influence the reactivity of the molecule, while the iodine atom can be readily substituted with other functional groups to create new molecules.


Molecular Structure Analysis

The key feature of 1-Fluoro-2-iodobenzene's structure is the presence of a benzene ring with a fluorine atom attached at the 1 position (ortho position relative to the iodine) and an iodine atom at the 2 position []. This creates a molecule with a polar character due to the electronegativity difference between fluorine and iodine. The carbon-fluorine bond is strong and relatively inert, while the carbon-iodine bond is weaker and more susceptible to nucleophilic substitution reactions.


Chemical Reactions Analysis

1-Fluoro-2-iodobenzene is primarily used as a starting material for the synthesis of various organic compounds. Here are some relevant reactions:

  • Nucleophilic substitution: The carbon-iodine bond undergoes nucleophilic substitution reactions, where a nucleophile (an electron-donating species) replaces the iodine atom with a new functional group. This reaction allows for the introduction of diverse functionalities, such as aromatic ethers, thioethers, amines, and more [, ].

For example, the reaction with methoxide (CH3O-) can be represented by the following balanced equation:

C6H4FI (1-Fluoro-2-iodobenzene) + CH3O- -> C6H4F OCH3 (Fluoroanisole) + KI (Potassium iodide) []

  • Suzuki-Miyaura coupling: This reaction utilizes a palladium catalyst to couple 1-Fluoro-2-iodobenzene with various boronic acids, leading to the formation of biaryl compounds (molecules with two aromatic rings connected by a carbon-carbon bond) with specific functionalities.

Physical and Chemical Properties

  • Melting point: -41 °C to -40 °C []
  • Boiling point: 188-189 °C []
  • Density: 1.903 g/mL at 25 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like dichloromethane, chloroform, and ethanol []
  • Stability: Stable under ambient conditions. Light sensitive []

XLogP3

3.1

Boiling Point

188.6 °C

Melting Point

-41.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

348-52-7

Wikipedia

1-Fluoro-2-iodobenzene

General Manufacturing Information

Benzene, 1-fluoro-2-iodo-: ACTIVE

Dates

Modify: 2023-08-15

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